molecular formula C19H20ClN3O3S2 B12135016 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12135016
M. Wt: 438.0 g/mol
InChI Key: YJWDQHVXFXBAAD-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 3, 5, and 4. The acetamide moiety is linked to a 4-chloro-2-methoxy-5-methylphenyl group via a sulfanyl bridge. Its molecular complexity arises from the fused thiophene-pyrimidine ring system, which influences electronic properties and intermolecular interactions, as seen in crystallographic studies of related compounds .

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20ClN3O3S2/c1-9-6-13(14(26-5)7-12(9)20)21-15(24)8-27-19-22-17-16(18(25)23(19)4)10(2)11(3)28-17/h6-7H,8H2,1-5H3,(H,21,24)

InChI Key

YJWDQHVXFXBAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thienopyrimidine core: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step could involve the reaction of the thienopyrimidine core with a thiol reagent.

    Attachment of the acetamide moiety: This could be achieved through an acylation reaction.

    Substitution on the aromatic ring: The chloro, methoxy, and methyl groups could be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and the use of catalysts is crucial. Continuous flow reactors and other advanced techniques might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the thienopyrimidine moiety.

    Substitution: The aromatic ring could participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide could have several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Research: Use as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Extensions: Chromeno-pyrimidine hybrids (e.g., ) exhibit enhanced π-π stacking interactions, influencing crystallinity and solubility.
  • Halogenation : Chlorine atoms on phenyl rings (common in ) modulate electronic properties and binding affinity via electron-withdrawing effects.

Physicochemical Properties

Melting Points and Solubility

  • Chlorine and methoxy groups enhance hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs .

Spectroscopic Profiles

  • NMR Shifts : In compound , the NHCO proton resonates at δ 10.10 ppm, while SCH2 appears at δ 4.12 ppm. Similar shifts in the target compound’s acetamide and sulfanyl groups are expected, with deviations in regions influenced by methyl/ethyl substitutions (e.g., δ 2.19 ppm for CH3 in vs. δ 1.2–1.5 ppm for ethyl groups in ) .
  • Mass Spectrometry : The molecular ion [M+H]⁺ for is observed at m/z 344.21, consistent with its formula (C₁₃H₁₁Cl₂N₃O₂S). The target compound, with additional methyl groups, would exhibit a higher m/z (~420–450 range).

Crystallographic and Conformational Analysis

  • Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveal planar pyrimidine rings and antiperiplanar conformations of the sulfanyl-acetamide linkage. These features stabilize intermolecular hydrogen bonds (N–H···O and C–H···S), likely conserved in the target compound.
  • Ethyl substituents (as in ) may introduce torsional strain, altering crystal packing compared to trimethyl-substituted analogs.

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